molecular formula C45H53N4O9+ B13409450 Vinorelbine N'b-Oxide

Vinorelbine N'b-Oxide

Cat. No.: B13409450
M. Wt: 793.9 g/mol
InChI Key: YOYFFCGVVPCKTG-NTGMMZOJSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinorelbine N’b-Oxide is a derivative of vinorelbine, a semi-synthetic vinca alkaloid. Vinorelbine is primarily used as a chemotherapy drug for treating various types of cancer, including non-small cell lung cancer and breast cancer . Vinorelbine N’b-Oxide is an oxidized form of vinorelbine, which may have unique properties and applications in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vinorelbine N’b-Oxide involves the oxidation of vinorelbine. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general oxidation reactions can be employed using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides under controlled conditions .

Industrial Production Methods

Industrial production methods for vinorelbine N’b-Oxide are not well-documented. the production of vinorelbine itself involves semi-synthetic processes starting from natural alkaloids extracted from the Madagascar periwinkle plant (Catharanthus roseus). The oxidation step to produce vinorelbine N’b-Oxide would likely be integrated into the existing production process for vinorelbine .

Chemical Reactions Analysis

Types of Reactions

Vinorelbine N’b-Oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation may produce more oxidized derivatives, while reduction would yield vinorelbine .

Scientific Research Applications

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its effects on cellular processes and potential as a research tool in cell biology.

    Medicine: Explored for its potential therapeutic effects and as a derivative of vinorelbine, it may have unique anticancer properties.

Mechanism of Action

Vinorelbine N’b-Oxide, like vinorelbine, likely exerts its effects by binding to tubulin and inhibiting microtubule assembly. This action disrupts the mitotic spindle formation, leading to cell cycle arrest at metaphase and subsequent cell death. The specific molecular targets and pathways involved include tubulin and microtubule-associated proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vinorelbine N’b-Oxide is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to vinorelbine. This uniqueness could potentially lead to different therapeutic effects and applications in research and medicine .

Properties

Molecular Formula

C45H53N4O9+

Molecular Weight

793.9 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,12R)-16-ethyl-12-methoxycarbonyl-1-oxido-1,10-diazoniatetracyclo[12.3.1.03,11.04,9]octadeca-2,4,6,8,10,15-hexaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H52N4O9/c1-8-27-19-28-22-44(40(51)56-6,36-30(25-49(54,23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)55-5)47(4)38-43(31)16-18-48-17-12-15-42(9-2,37(43)48)39(58-26(3)50)45(38,53)41(52)57-7/h10-15,19-21,25,28,37-39,53H,8-9,16-18,22-24H2,1-7H3/p+1/t28?,37-,38+,39+,42+,43+,44+,45-,49+/m0/s1

InChI Key

YOYFFCGVVPCKTG-NTGMMZOJSA-O

Isomeric SMILES

CCC1=CC2C[C@](C3=[NH+]C4=CC=CC=C4C3=C[N@+](C2)(C1)[O-])(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Canonical SMILES

CCC1=CC2CC(C3=[NH+]C4=CC=CC=C4C3=C[N+](C2)(C1)[O-])(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.